Unit Mass Shift of +5 Da Enables Unambiguous MS Differentiation from Unlabeled Tranylcypromine
(1S,2R)-Tranylcypromine-d5 Hydrochloride provides a protonated molecular ion [M+H]⁺ at m/z 139.1, which is 5 Da higher than the unlabeled tranylcypromine [M+H]⁺ at m/z 134.1 [1]. This mass separation exceeds the minimum recommended Δm/z ≥ 3 for deuterated internal standards to avoid isotopic cross-talk from naturally occurring ¹³C isotopes of the analyte . In contrast, the d₂-labeled analog (TCP-cyclopropyl-d₂) provides only a +2 Da shift, risking interference from the [M+2] isotope peak of unlabeled analyte.
| Evidence Dimension | Mass spectrometric differentiation (protonated molecular ion [M+H]⁺) |
|---|---|
| Target Compound Data | m/z 139.1 for (1S,2R)-Tranylcypromine-d5; MW 174.68 g/mol as HCl salt |
| Comparator Or Baseline | Unlabeled tranylcypromine: m/z 134.1 for [M+H]⁺; MW 169.65 g/mol as HCl salt. TCP-cyclopropyl-d₂: m/z 136.1 for [M+H]⁺. |
| Quantified Difference | Δm/z = +5.0 Da vs. unlabeled; +3.0 Da beyond the minimum recommended Δm/z for SIL-IS |
| Conditions | Electrospray ionization (ESI) positive mode; LC-MS/MS bioanalytical platform |
Why This Matters
A Δm/z ≥ 5 ensures that the internal standard signal channel is free from isotopic cross-contribution of the analyte, a prerequisite for achieving sub-ng/mL lower limits of quantification in regulatory bioanalysis.
- [1] Pharmaffiliates. Tranylcypromine Hydrochloride Reference Standard. Molecular Formula: C₉H₁₂ClN; Molecular Weight: 169.65. https://www.pharmaffiliates.com View Source
